molecular formula C8H4F3IO B13003392 3-Iodo-2-(trifluoromethyl)benzaldehyde

3-Iodo-2-(trifluoromethyl)benzaldehyde

Cat. No.: B13003392
M. Wt: 300.02 g/mol
InChI Key: DPJQRCYVQPDOQB-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the third position and a trifluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(trifluoromethyl)benzaldehyde typically involves the iodination of 2-(trifluoromethyl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Iodo-2-(trifluoromethyl)benzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The iodine atom can participate in halogen bonding, further influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

  • 2-Iodo-3-(trifluoromethyl)benzaldehyde
  • 4-Iodo-3-(trifluoromethyl)benzaldehyde
  • 3-Iodo-5-(trifluoromethyl)benzaldehyde

Comparison: Compared to its analogs, 3-Iodo-2-(trifluoromethyl)benzaldehyde exhibits unique reactivity due to the specific positioning of the iodine and trifluoromethyl groups. This positioning affects the compound’s electronic properties and steric hindrance, making it a valuable intermediate in selective organic transformations .

Properties

Molecular Formula

C8H4F3IO

Molecular Weight

300.02 g/mol

IUPAC Name

3-iodo-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-4H

InChI Key

DPJQRCYVQPDOQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(F)(F)F)C=O

Origin of Product

United States

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